2-Chlorothiazole-5-carbaldehyde
Overview
Description
2-Chlorothiazole-5-carbaldehyde is an organic compound with the molecular formula C4H2ClNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorothiazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of thiazole-5-carbaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Thiazole-5-carbaldehyde+SOCl2→this compound+SO2+HCl
Another method involves the use of phosphorus pentachloride (PCl5) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified by recrystallization using solvents like hexane or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiazole-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Major Products
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: 2-Chlorothiazole-5-carboxylic acid.
Reduction: 2-Chlorothiazole-5-methanol
Scientific Research Applications
2-Chlorothiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and antimicrobial agents.
Medicine: It is used in the development of drugs targeting specific biological pathways.
Industry: It is employed in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Chlorothiazole-5-carbaldehyde depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological pathway being targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorothiazole-4-carbaldehyde
- 2,4-Dichlorothiazole-5-carbaldehyde
- 2-Chlorothiazole-5-carboxylic acid
- 2-Chlorothiazole-5-methanol
Uniqueness
2-Chlorothiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other thiazole derivatives. For example, the presence of the chlorine atom at the 2-position and the aldehyde group at the 5-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCBQQXHFIDIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363170 | |
Record name | 2-chlorothiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95453-58-0 | |
Record name | 2-chlorothiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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